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molecular formula C9H14N2O2 B2842415 ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate CAS No. 32711-02-7

ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No. B2842415
M. Wt: 182.223
InChI Key: GTIOGABHUHXMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04146721

Procedure details

18.6 grams 3,3-diacetyl-propionic acid-ethyl ester, 9.0 grams glacial acetic acid and 150 milliliters methanol were mixed, and 5.3 grams hydrazine hydrate were added dropwise to this mixture within 30 minutes. The reaction mixture was then heated to the boiling temperature under reflux for 3 hours. The reaction mixture was then evaporated and distilled in vacuo. The fraction obtained at 142°-150° C.).05 Torr consisted of an oil which later crystallized. 16.2 grams 3,5-dimethyl-1H-pyrazol-4-acetic acid-ethyl ester were obtained, representing a yield of 80%
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]([C:10](=O)[CH3:11])[C:7](=O)[CH3:8])[CH3:2].C(O)(=O)C.O.[NH2:19][NH2:20]>CO>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][C:6]1[C:10]([CH3:11])=[N:19][NH:20][C:7]=1[CH3:8])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)OC(CC(C(C)=O)C(C)=O)=O
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to the boiling temperature
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo
CUSTOM
Type
CUSTOM
Details
The fraction obtained at 142°-150° C.).05 Torr
CUSTOM
Type
CUSTOM
Details
later crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1C(=NNC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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